

physicochemical properties of 3-(3-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-Chlorophenoxy)piperidine

Cat. No.: B1358533

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **3-(3-Chlorophenoxy)piperidine**

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast array of pharmaceuticals and biologically active compounds.^[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for designing molecules that target a wide range of biological systems, including the central nervous system and various cancer cell lines.^{[1][2][3]} **3-(3-Chlorophenoxy)piperidine** is a molecule that combines this critical piperidine moiety with a substituted aromatic system.

A comprehensive understanding of a compound's physicochemical properties is fundamental to drug discovery and development. These parameters—such as lipophilicity, solubility, and ionization state (pKa)—govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the known physicochemical properties of **3-(3-Chlorophenoxy)piperidine**, outlines robust experimental protocols for their determination, and discusses the implications of these properties for its potential applications.

Section 1: Chemical Identity and Structure

Correctly identifying a compound is the first step in any rigorous scientific investigation. The fundamental identifiers for **3-(3-Chlorophenoxy)piperidine** are listed below.

- Chemical Name: **3-(3-Chlorophenoxy)piperidine**[\[4\]](#)[\[5\]](#)
- CAS Number: 902837-32-5[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Formula: C₁₁H₁₄ClNO[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Weight: 211.69 g/mol [\[4\]](#)[\[5\]](#)[\[6\]](#)
- Synonyms: Piperidine, 3-(3-chlorophenoxy)-[\[4\]](#)[\[5\]](#)

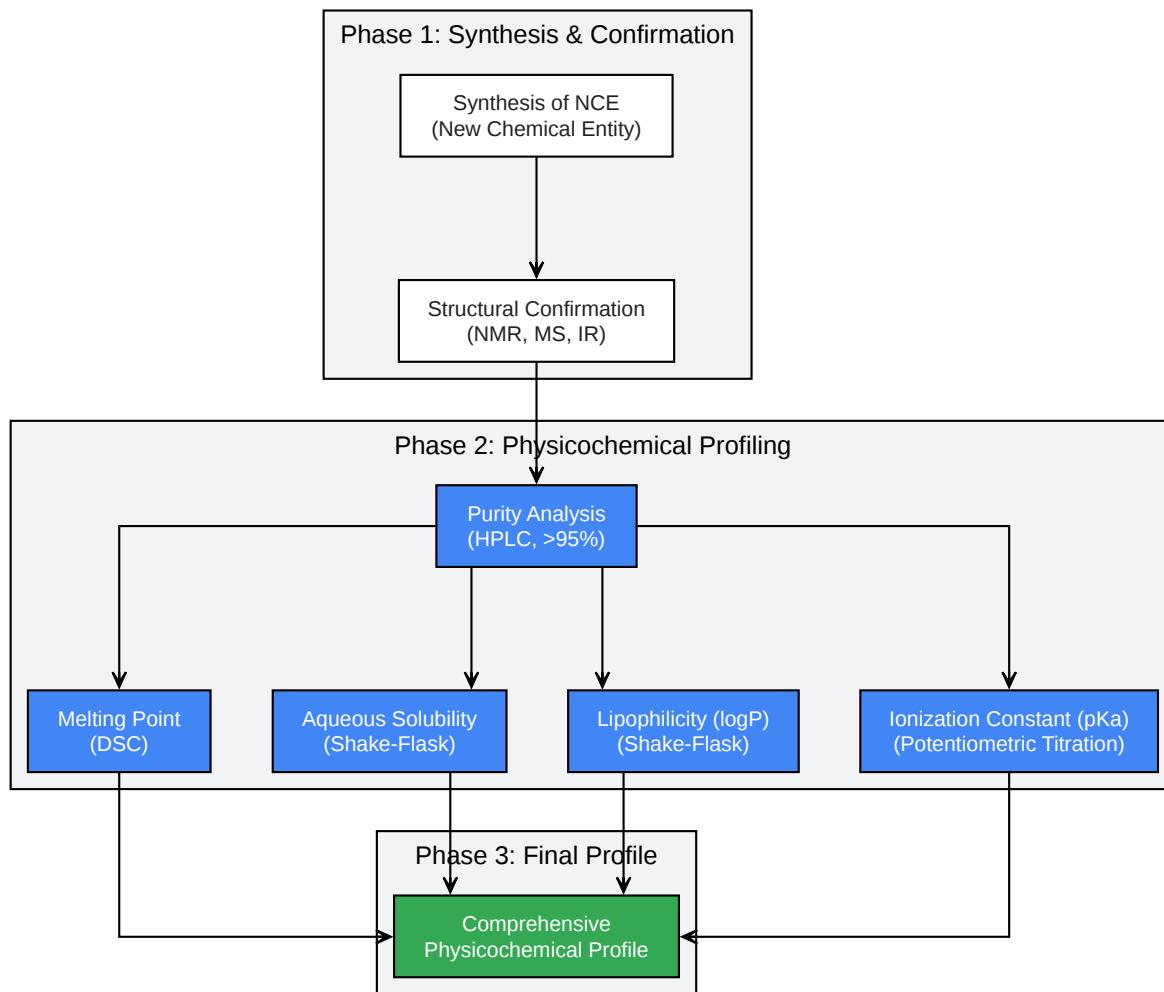
The structure consists of a saturated six-membered piperidine ring. A phenoxy group is attached at the 3-position of this ring, which itself is substituted with a chlorine atom at the meta- (3-) position of the phenyl ring. The presence of the basic piperidine nitrogen, the ether linkage, and the halogenated aromatic ring dictates the molecule's chemical behavior and physical properties.

Section 2: Core Physicochemical Properties

The following table summarizes the key physicochemical data available for **3-(3-Chlorophenoxy)piperidine** from chemical databases. It is critical to note that some fundamental properties, such as melting point and pKa, are not readily available in the cited literature and must be determined experimentally.

Property	Value	Source(s)
Molecular Weight	211.69 g/mol	[4][5][6]
Boiling Point	312.8 ± 32.0 °C (at 760 mmHg)	[4][5]
Density	1.2 ± 0.1 g/cm³	[4]
Calculated logP (XLogP3)	2.87	[4]
Polar Surface Area (PSA)	21.3 Å²	[4][5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	2	Inferred from structure
Refractive Index	1.539	[4][5]
Flash Point	143.0 ± 25.1 °C	[4][5]
Melting Point	Data not available	
pKa	Data not available	

Section 3: Elucidation of Key Physicochemical Parameters: Theoretical Context and Practical Implications


Understanding the "why" behind these numbers is crucial for predicting a molecule's behavior in a biological system.

- Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's differential solubility between a nonpolar solvent (typically n-octanol) and a polar solvent (water). The calculated value of 2.87 suggests that **3-(3-Chlorophenoxy)piperidine** is significantly more soluble in lipids than in water.^[4] This level of lipophilicity often correlates with good membrane permeability, a desirable trait for oral absorption and blood-brain barrier penetration. However, excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic turnover.

- Acidity/Basicity (pKa): The pKa value defines the pH at which a compound is 50% ionized. While an experimental value is unavailable, the piperidine nitrogen is basic. The pKa of the conjugate acid of piperidine itself is approximately 11.2. The electron-withdrawing nature of the attached chlorophenoxy group is expected to lower this value slightly. Determining the precise pKa is critical, as the ionization state at physiological pH (~7.4) profoundly impacts aqueous solubility, receptor binding affinity, and cell permeability. A basic compound will be protonated and more water-soluble in the acidic environment of the stomach, while being less charged and more membrane-permeable in the more neutral environment of the intestines.
- Polar Surface Area (PSA): PSA is defined as the sum of the van der Waals surface areas of polar atoms (oxygens and nitrogens) in a molecule. It is a key predictor of drug transport properties. The calculated PSA of 21.3 Å² is relatively low.[4][5] Molecules with a PSA of less than 60-70 Å² are often predicted to have good cell membrane permeability and are more likely to cross the blood-brain barrier, making this an important parameter for potential CNS-active agents.

Section 4: Experimental Determination of Physicochemical Properties

For any novel or sparsely characterized compound, experimental verification of its properties is a requirement for serious research. The following diagram and protocols outline a logical workflow for this characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is

superior to traditional methods for its precision and ability to detect all thermal transitions.

Methodology:

- Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
- Sample Preparation: Accurately weigh 1-3 mg of **3-(3-Chlorophenoxy)piperidine** into a standard aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan as a reference.
- Analysis: Place the sample and reference pans into the DSC cell.
- Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min) from ambient temperature to a temperature well above the expected melting point (e.g., 250 °C).
- Data Interpretation: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area corresponds to the heat of fusion.

Protocol 2: Determination of Partition Coefficient (logP) by the Shake-Flask Method (OECD Guideline 107)

Rationale: This is the gold standard method for logP determination. It directly measures the partitioning of the solute between n-octanol and water, providing an empirical value that reflects the compound's lipophilicity.

Methodology:

- Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.
- Sample Preparation: Prepare a stock solution of the compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

- Partitioning: In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., in a 1:1 or 1:2 ratio).
- Equilibration: Shake the tube at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours).
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Analysis: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
- Calculation: Calculate logP as: $\log P = \log_{10}(\text{Concentration in Octanol} / \text{Concentration in Water})$.

Protocol 3: Determination of pKa by Potentiometric Titration

Rationale: This method determines the pKa by monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. It is a direct and reliable way to measure the ionization constant.

Methodology:

- System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
- Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). If aqueous solubility is low, a co-solvent like methanol or DMSO can be used, but the results will yield an apparent pKa ($pK_{a,app}$).
- Titration: Place the solution in a jacketed beaker to maintain a constant temperature. While stirring, add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl).
- Data Collection: Record the pH of the solution after each addition of titrant.

- Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation; it is numerically equal to the pH at the half-equivalence point (where half of the base has been neutralized).

Section 5: Stability and Storage

Proper handling and storage are essential to maintain the integrity of the compound for research.

- Handling: The compound should be handled in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid contact with skin and eyes.[\[4\]](#)
- Storage: Store containers tightly closed in a dry, cool, and well-ventilated place. The compound should be stored away from incompatible materials and foodstuff containers.[\[4\]](#)

Conclusion

3-(3-Chlorophenoxy)piperidine is a compound with physicochemical properties that suggest its potential as a research tool, particularly in programs targeting the central nervous system. Its calculated lipophilicity and low polar surface area indicate a favorable profile for membrane permeability. However, the lack of experimental data for key parameters like melting point, aqueous solubility, and pKa highlights the necessity for the rigorous experimental characterization outlined in this guide. By systematically applying these protocols, researchers can build a comprehensive and reliable physicochemical profile, enabling informed decisions in the complex process of drug discovery and development.

References

- PrepChem.com. (n.d.). Synthesis of 4-(3-chlorophenoxy)piperidine. Retrieved from [\[Link\]](#)
- Bull, J. A., et al. (2013).
- Stentrium. (n.d.). 4-(3-Chlorophenoxy)piperidine, HCl, min 96%, 5 grams. Retrieved from [\[Link\]](#)
- Satała, G., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1'-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its

Antidepressant-like Activity. Molecules.

- Analytical Methods Committee. (2012). Analytical methodology for the chemical characterisation of street samples of piperazines. *Analytical Methods*.
- Defense Technical Information Center. (1993). *Piperidine Synthesis*.
- Das, S., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
- ChemWhat. (n.d.). **3-(3-CHLOROPHOXY)PIPERIDINE** CAS#: 902837-32-5. Retrieved from [\[Link\]](#)
- UPCCommons. (n.d.). Structure-Activity Studies of Novel di-substituted^{[4][5][7]}oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase.
- PubChemLite. (n.d.). 4-(3-chlorophenoxy)piperidine (C11H14CINO). Retrieved from [\[Link\]](#)
- Arulraj, R., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiriperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. *Molecules*.
- de Freitas, L. A. R., et al. (2020). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. *Current Pharmaceutical Analysis*.
- UNODC. (n.d.).
- Roy, A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. *Frontiers in Pharmacology*.
- Cignarella, G., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. *Journal of Medicinal Chemistry*.
- Wsol, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. *European Journal of Medicinal Chemistry*.
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Semantic Scholar. (n.d.).
- Thermo Fisher Scientific. (n.d.). 4-(3-Chlorophenoxy)piperidine, 98%, Thermo Scientific Chemicals 1 g.
- PubChemLite. (n.d.). 3-(4-chlorophenoxy)piperidine (C11H14CINO). Retrieved from [\[Link\]](#)

- PubChemLite. (n.d.). 3-(3-fluorophenoxy)piperidine (C11H14FNO). Retrieved from [[Link](#)]
- Williams, R. (n.d.).
- PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chloro-3-methyl-2,6-diarylpiriperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 4-(3-CHLOROPHENOXY)PIPERIDINE CAS#: 97840-40-9 [amp.chemicalbook.com]
- To cite this document: BenchChem. [physicochemical properties of 3-(3-Chlorophenoxy)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358533#physicochemical-properties-of-3-3-chlorophenoxy-piperidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com